molecular formula C12H12O B11913037 2-Ethylnaphthalen-1-ol CAS No. 89096-08-2

2-Ethylnaphthalen-1-ol

Cat. No.: B11913037
CAS No.: 89096-08-2
M. Wt: 172.22 g/mol
InChI Key: KSTGSVANFMJGGB-UHFFFAOYSA-N
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Description

2-Ethylnaphthalen-1-ol is an organic compound belonging to the class of naphthalenols It is characterized by the presence of an ethyl group at the second position and a hydroxyl group at the first position on the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethylnaphthalen-1-ol can be achieved through several methods. One common approach involves the alkylation of 2-naphthol with ethyl halides under basic conditions. The reaction typically employs a strong base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of catalytic processes to enhance yield and efficiency. Catalysts such as palladium or nickel can be employed to promote the alkylation reaction under controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions: 2-Ethylnaphthalen-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form ethylnaphthalene using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄)

    Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)

Major Products:

    Oxidation: Ethylnaphthaldehyde, ethylnaphthoquinone

    Reduction: Ethylnaphthalene

    Substitution: Brominated or nitrated derivatives of this compound

Scientific Research Applications

2-Ethylnaphthalen-1-ol has found applications in various scientific research fields:

    Chemistry: It serves as a precursor for the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is used in the study of biochemical pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Ethylnaphthalen-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic ring can participate in π-π interactions, affecting the compound’s binding affinity to various receptors and enzymes.

Comparison with Similar Compounds

  • 2-Naphthol
  • 1-Naphthol
  • 2-Ethylnaphthalene

Comparison: 2-Ethylnaphthalen-1-ol is unique due to the presence of both an ethyl group and a hydroxyl group on the naphthalene ring. This combination imparts distinct chemical properties, such as increased solubility in organic solvents and enhanced reactivity in electrophilic substitution reactions. Compared to 2-naphthol and 1-naphthol, the ethyl group in this compound provides additional steric hindrance, influencing its reactivity and interaction with other molecules.

Properties

CAS No.

89096-08-2

Molecular Formula

C12H12O

Molecular Weight

172.22 g/mol

IUPAC Name

2-ethylnaphthalen-1-ol

InChI

InChI=1S/C12H12O/c1-2-9-7-8-10-5-3-4-6-11(10)12(9)13/h3-8,13H,2H2,1H3

InChI Key

KSTGSVANFMJGGB-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C2=CC=CC=C2C=C1)O

Origin of Product

United States

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